molecular formula C8H10BFO3 B591658 3-Ethoxy-5-fluorophenylboronic acid CAS No. 850589-53-6

3-Ethoxy-5-fluorophenylboronic acid

Cat. No.: B591658
CAS No.: 850589-53-6
M. Wt: 183.973
InChI Key: OVVBLFYHZAMJIK-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and fluorine groups at the 3 and 5 positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethoxy-5-fluoroiodobenzene with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more robust catalysts and ligands to improve yield and reduce costs. The use of automated systems and in-line monitoring ensures consistent product quality and efficient use of resources .

Comparison with Similar Compounds

Biological Activity

3-Ethoxy-5-fluorophenylboronic acid (CAS No. 850589-53-6) is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₁₀BFO₃
  • Molecular Weight : 171.97 g/mol
  • Structure : The compound features an ethoxy group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Boronate Ester Formation : Reaction of 3-ethoxy-5-fluorophenol with boron trifluoride etherate.
  • Direct Boronation : Using boron reagents in the presence of suitable catalysts to introduce the boronic acid functionality onto the aromatic ring.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. Specifically, it interacts with serine proteases and other enzymes that utilize diols as substrates. The unique combination of the ethoxy and fluorine groups enhances its binding affinity and selectivity towards certain biological targets, making it a candidate for drug development.

Case Studies and Research Findings

  • Inhibition of Trypanosoma brucei :
    • A study identified compounds similar to this compound as effective growth inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). This suggests potential applications in treating neglected tropical diseases .
  • TRPV3 Modulation :
    • Research has shown that boronic acids can modulate the activity of TRPV3 channels, which are implicated in pain and inflammation pathways. The ability of this compound to influence TRPV3 activity may provide therapeutic avenues for skin-related disorders .

Table: Biological Activity Overview

Activity Target Effect Reference
Enzyme InhibitionSerine ProteasesSelective inhibition
Antiparasitic ActivityTrypanosoma bruceiGrowth inhibition
Modulation of Ion ChannelsTRPV3Pain and inflammation relief

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : Boronic acids can form reversible covalent bonds with diols, which is crucial for their interaction with biological molecules.
  • Structural Modifications : The presence of the ethoxy and fluorine groups alters the electronic properties of the molecule, enhancing its interaction with target proteins.

Properties

IUPAC Name

(3-ethoxy-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVBLFYHZAMJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659389
Record name (3-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-53-6
Record name 3-Ethoxy-5-fluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-5-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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